molecular formula C21H19Cl2NO2 B14166146 methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 881041-43-6

methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B14166146
CAS No.: 881041-43-6
M. Wt: 388.3 g/mol
InChI Key: RFGZRZFJYXZZHG-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes dichlorophenyl and dimethylphenyl groups attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(3,4-dichlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the dimethylphenyl group.

    Methyl 1-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the dichlorophenyl group.

    Methyl 1-(3,4-dichlorophenyl)-5-phenyl-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the dimethyl groups on the phenyl ring.

Uniqueness

Methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of both dichlorophenyl and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

881041-43-6

Molecular Formula

C21H19Cl2NO2

Molecular Weight

388.3 g/mol

IUPAC Name

methyl 1-(3,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C21H19Cl2NO2/c1-12-5-6-15(9-13(12)2)20-11-17(21(25)26-4)14(3)24(20)16-7-8-18(22)19(23)10-16/h5-11H,1-4H3

InChI Key

RFGZRZFJYXZZHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(N2C3=CC(=C(C=C3)Cl)Cl)C)C(=O)OC)C

Origin of Product

United States

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